REACTION_CXSMILES
|
[Cl-:1].[N:2]([C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2)=O.[OH-].[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+].Cl>O>[ClH:1].[ClH:1].[NH2:2][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2 |f:0.1,2.3,4.5.6,9.10.11|
|
Name
|
|
Quantity
|
95 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
wraith increasing temperature to 75-80° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC1=C2C=CC=NC2=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 152.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |